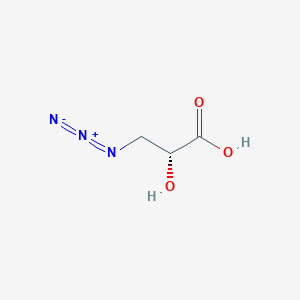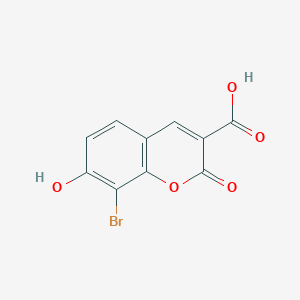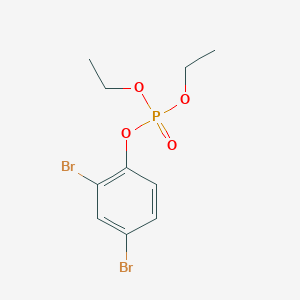![molecular formula C24H40N2O2 B14307018 (1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] CAS No. 112527-32-9](/img/structure/B14307018.png)
(1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] is a complex organic compound characterized by its unique structure, which includes a 1,3-phenylene core and two butoxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] typically involves a multi-step process. The initial step often includes the preparation of the 1,3-phenylene core, followed by the introduction of butoxymethyl groups through a series of reactions. Common reagents used in these reactions include butyl alcohol, formaldehyde, and various catalysts to facilitate the formation of the imine bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
化学反応の分析
Types of Reactions
(1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine groups into amines.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure allows it to bind to specific proteins or enzymes, making it a candidate for drug development or biochemical studies.
Medicine
In medicine, the compound’s ability to interact with biological targets makes it a potential candidate for therapeutic applications. Research may focus on its efficacy and safety in treating various diseases or conditions.
Industry
In industry, (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable in the development of new industrial products.
作用機序
The mechanism of action of (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- (1E,1’E)-N,N’-(1,4-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]
- (1E,1’E)-N,N’-(1,2-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]
- (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(ethoxymethyl)-2-methylpropan-1-imine]
Uniqueness
The uniqueness of (1E,1’E)-N,N’-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine] lies in its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
112527-32-9 |
|---|---|
分子式 |
C24H40N2O2 |
分子量 |
388.6 g/mol |
IUPAC名 |
3-butoxy-N-[3-[(3-butoxy-2,2-dimethylpropylidene)amino]phenyl]-2,2-dimethylpropan-1-imine |
InChI |
InChI=1S/C24H40N2O2/c1-7-9-14-27-19-23(3,4)17-25-21-12-11-13-22(16-21)26-18-24(5,6)20-28-15-10-8-2/h11-13,16-18H,7-10,14-15,19-20H2,1-6H3 |
InChIキー |
IKVQBBFMVMTVJO-UHFFFAOYSA-N |
正規SMILES |
CCCCOCC(C)(C)C=NC1=CC(=CC=C1)N=CC(C)(C)COCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


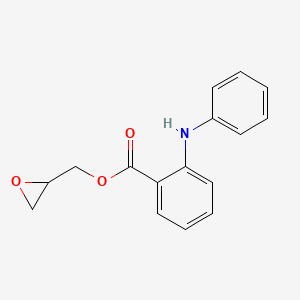

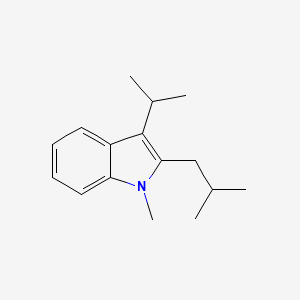



![1-Butanone, 1,3-diphenyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14306978.png)
![8-Hydroxy-3-methoxy-11-oxo-1-(2-oxopentyl)-6-pentyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14306988.png)
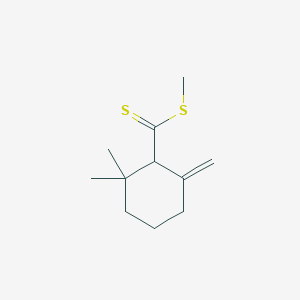
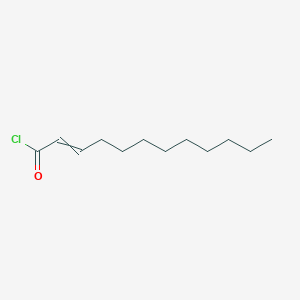
![Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate](/img/structure/B14307014.png)
